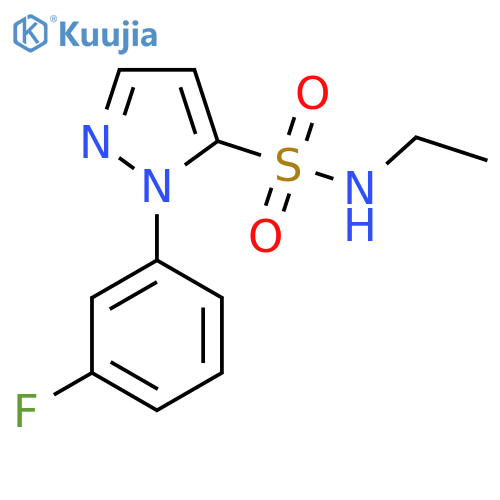

Cas no 2172019-53-1 (N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide)

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide

- EN300-1591175

- 2172019-53-1

-

- インチ: 1S/C11H12FN3O2S/c1-2-14-18(16,17)11-6-7-13-15(11)10-5-3-4-9(12)8-10/h3-8,14H,2H2,1H3

- InChIKey: LLQMWSGLEBOSHW-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=NN1C1C=CC=C(C=1)F)(NCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 269.06342597g/mol

- どういたいしつりょう: 269.06342597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 72.4Ų

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591175-0.25g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 0.25g |

$1183.0 | 2023-06-04 | ||

| Enamine | EN300-1591175-10.0g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 10g |

$5528.0 | 2023-06-04 | ||

| Enamine | EN300-1591175-0.05g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 0.05g |

$1080.0 | 2023-06-04 | ||

| Enamine | EN300-1591175-2500mg |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 2500mg |

$2520.0 | 2023-09-23 | ||

| Enamine | EN300-1591175-1.0g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 1g |

$1286.0 | 2023-06-04 | ||

| Enamine | EN300-1591175-50mg |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 50mg |

$1080.0 | 2023-09-23 | ||

| Enamine | EN300-1591175-250mg |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 250mg |

$1183.0 | 2023-09-23 | ||

| Enamine | EN300-1591175-0.5g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 0.5g |

$1234.0 | 2023-06-04 | ||

| Enamine | EN300-1591175-0.1g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 0.1g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1591175-5.0g |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide |

2172019-53-1 | 5g |

$3728.0 | 2023-06-04 |

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamideに関する追加情報

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide(CAS No. 2172019-53-1)の専門的解説と応用前景

N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamideは、近年注目を集める有機化合物の一つであり、その特異な化学構造と多様な応用可能性から、創薬や材料科学の分野で研究が進められています。本化合物は、ピラゾール環とスルホンアミド基を有するフッ素置換芳香族化合物として、高い生体適合性と分子設計の柔軟性を特徴とします。

CAS番号2172019-53-1で特定されるこの物質は、医薬品中間体としての利用が特に期待されています。近年のトレンドとして、標的治療や個別化医療への需要が高まる中、低分子化合物ライブラリーの構築において重要な役割を果たす可能性があります。また、AI創薬(人工知能を活用した薬剤設計)の分野でも、その構造的特徴からバーチャルスクリーニングの対象として注目されています。

化学的特性について詳述すると、3-フルオロフェニル基の導入により、分子全体の脂溶性と膜透過性が調整可能です。これは経口吸収性の改善に寄与するため、経口投与可能な医薬品の開発において重要なパラメータとなります。さらに、N-エチルスルホンアミド部位は、タンパク質-リガンド相互作用において水素結合形成能を有し、選択性向上に貢献します。

最近の研究動向として、持続可能な化学合成(サステイナブルケミストリー)の観点から、本化合物のグリーン合成法の開発が進められています。特に、マイクロ波照射法やフロー化学を活用した効率的な製造プロセスが注目されており、これにより廃棄物削減とエネルギー効率化が図られています。

産業応用の可能性としては、電子材料分野での利用が新たに検討されています。そのπ共役系とフッ素原子の特性を活かし、有機EL材料や半導体材料の構成要素としての研究が始まっています。特に、フレキシブルデバイス市場の拡大に伴い、新規有機材料への関心が高まっていることが背景にあります。

安全性評価に関する最新の知見では、in silico毒性予測(コンピュータシミュレーションによる毒性評価)ツールを用いた予備的検討が行われています。これにより、ADMET特性(吸収、分布、代謝、排泄、毒性)の最適化が進められており、今後の前臨床試験に向けた基盤が整備されつつあります。

市場動向を分析すると、バイオ医薬品に比べて製造コストが低く抑えられる低分子医薬品への回帰傾向がみられることから、本化合物を出発原料とする新規化学实体(NCE)の開発競争が活発化する可能性があります。特に、希少疾病治療薬(オーファンドラッグ)分野での活用が期待されています。

学術研究の観点では、構造活性相関(SAR)研究における分子フラグメントとしての有用性が指摘されています。フッ素原子の導入位置を変えた構造異性体の系統的合成と評価が進められており、医薬品設計における構造最適化の重要な知見が得られています。

今後の展望として、デジタルトランスフォーメーション(DX)の進展に伴い、本化合物の仮想スクリーニングデータベースへの登録と機械学習を活用したリード化合物探索が加速すると予想されます。また、���動合成プラットフォームとの親和性が高いことから、ハイスループット合成による誘導体ライブラリーの迅速構築が可能となるでしょう。

最後に、知的財産戦略の観点から、2172019-53-1を核とする化合物群の特許網羅性が重要な課題となります。特に、結晶多形(ポリモーフ)や製剤技術に関連する特許出願が活発化することが予測され、創薬イノベーションにおける戦略的ポジショニングが鍵となると考えられます。

2172019-53-1 (N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)